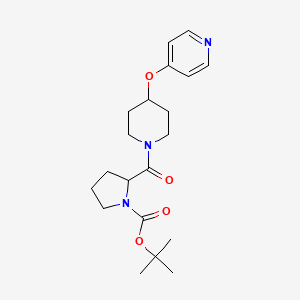
Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that is currently under investigation for its potential therapeutic applications in the treatment of various types of cancers and autoimmune diseases.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Biologically Active Compounds
Tert-butyl derivatives, similar to the one , are often used as intermediates in the synthesis of biologically active compounds. For example, a study by Kong et al. (2016) discussed the synthesis of a compound related to crizotinib, highlighting the importance of these derivatives in pharmaceutical research (Kong et al., 2016).
Crystal Structure Analysis
The study of the crystal structure of tert-butyl derivatives provides insights into their molecular configuration. Naveen et al. (2007) conducted X-ray diffraction studies to confirm the structure of a tert-butyl pyrrolidine derivative (Naveen et al., 2007).
Pharmaceutical Applications
- Intermediate in Drug Synthesis: These compounds serve as key intermediates in the synthesis of various drugs. Wang et al. (2015) described the synthesis of an intermediate crucial for Vandetanib, a medication used in cancer treatment (Wang et al., 2015).
Chemical Properties and Reactions
Chemical Reactions and Modifications
The tert-butyl group in these compounds undergoes various chemical reactions, which are essential for synthesizing more complex molecules. For instance, Zhang et al. (2008) investigated the C-demethylation of a tert-butyl derivative in the context of metabolic studies (Yoo et al., 2008).
Catalytic Applications
Tert-butyl derivatives can also play a role in catalysis. Mennenga et al. (2015) explored the use of a pyridyl derivative in acylation chemistry, demonstrating the catalytic potential of these compounds (Mennenga et al., 2015).
properties
IUPAC Name |
tert-butyl 2-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-20(2,3)27-19(25)23-12-4-5-17(23)18(24)22-13-8-16(9-14-22)26-15-6-10-21-11-7-15/h6-7,10-11,16-17H,4-5,8-9,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIDLTMIODXFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2477287.png)

![2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride](/img/structure/B2477291.png)
![8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2477292.png)
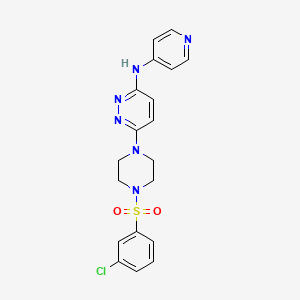
![1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride](/img/structure/B2477294.png)
![methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2477295.png)
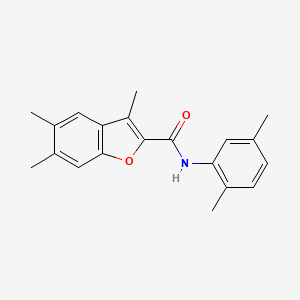
![2-[2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]-octahydropiperazino[1,2-c][1,3]oxazin-6-one](/img/structure/B2477302.png)

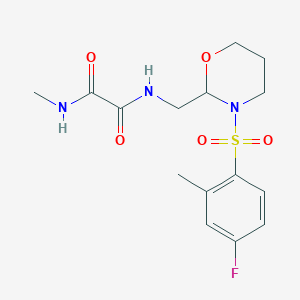

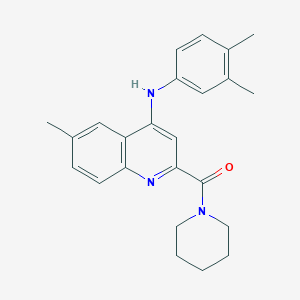
![1-(2-{3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2477308.png)